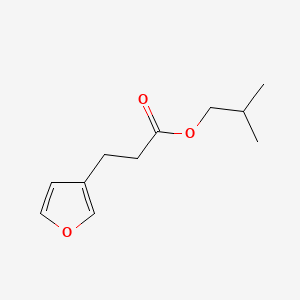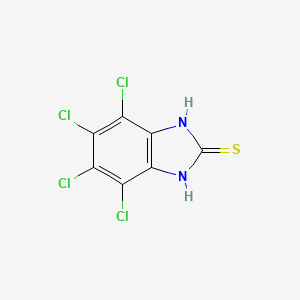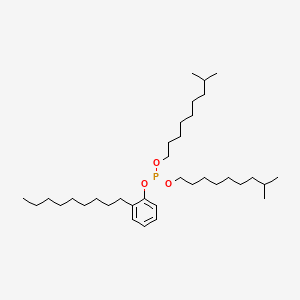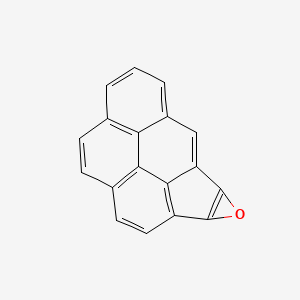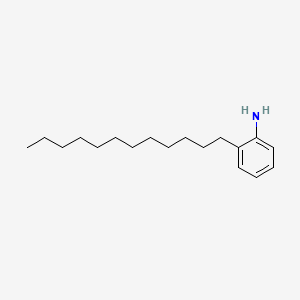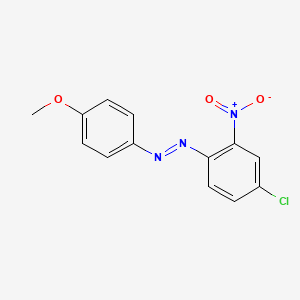
2-Dodecyl palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl palmitate: is a wax ester resulting from the formal condensation of palmitic acid with dodecan-1-olThis compound is synthesized by retinal pigment epithelial membranes and is classified as a metabolite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Dodecyl palmitate can be synthesized through the esterification of palmitic acid with dodecan-1-ol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion. This method allows for large-scale production with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Dodecyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and dodecan-1-ol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst, forming a new ester and alcohol.
Major Products:
Hydrolysis: Palmitic acid and dodecan-1-ol.
Transesterification: New esters and alcohols depending on the reactants used.
Aplicaciones Científicas De Investigación
2-Dodecyl palmitate has various applications in scientific research and industry:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: It is studied for its role in lipid metabolism and its synthesis by retinal pigment epithelial membranes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mecanismo De Acción
The mechanism of action of 2-Dodecyl palmitate involves its role as a wax ester in biological systems. It is synthesized by retinal pigment epithelial membranes and plays a role in lipid metabolism. The esterification process involves the formation of an ester bond between palmitic acid and dodecan-1-ol, facilitated by enzymatic or chemical catalysts .
Comparación Con Compuestos Similares
- Hexadecanoic acid dodecyl ester
- Lauryl palmitate
- Palmitic acid dodecyl ester
Comparison: 2-Dodecyl palmitate is unique due to its specific esterification of palmitic acid with dodecan-1-ol. While similar compounds may involve different fatty acids or alcohols, the specific combination in this compound results in unique physical and chemical properties, such as its melting point and solubility .
Propiedades
Número CAS |
73756-37-3 |
|---|---|
Fórmula molecular |
C28H56O2 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
dodecan-2-yl hexadecanoate |
InChI |
InChI=1S/C28H56O2/c1-4-6-8-10-12-14-15-16-17-18-20-22-24-26-28(29)30-27(3)25-23-21-19-13-11-9-7-5-2/h27H,4-26H2,1-3H3 |
Clave InChI |
HNCRVQQZTFZRAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


